

Spectroscopic Profile of Fuberidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Fuberidazole**, a benzimidazole-based fungicide. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Mass Spectrometry (MS)

Mass spectrometry data is critical for the confirmation of the molecular weight and fragmentation pattern of **Fuberidazole**.

Table 1: Mass Spectrometry Data for Fuberidazole



Parameter	Value	Source
Molecular Formula	C11H8N2O	PubChem[1]
Molecular Weight	184.19 g/mol	PubChem[1]
GC-MS (Electron Ionization)		
Top Peak (m/z)	184	PubChem[1]
2nd Highest Peak (m/z)	155	PubChem[1]
3rd Highest Peak (m/z)	156	PubChem[1]
LC-MS (Electrospray Ionization)		
Precursor Ion [M+H]+ (m/z)	185.071	PubChem[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general method for the analysis of **Fuberidazole** and its metabolites by GC-MS has been described.[2]

- Instrumentation: An HP-5 MS capillary column (30 m \times 0.25 mm ID, 0.25 μ m film thickness) is utilized.[2]
- Injection: A 2-µL sample is injected in splitless mode.[2]
- Oven Temperature Program:
 - Initial temperature of 70°C, held for 2 minutes.[2]
 - Ramp to 150°C at a rate of 25°C/min.[2]
 - Ramp to 200°C at a rate of 3°C/min.[2]
 - Ramp to 280°C at a rate of 8°C/min, held for 10 minutes.[2]



 Metabolite Identification: The NIST and Wiley libraries are used for the identification of biotransformation products.[2] The base peak for Fuberidazole is observed at m/z 184.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the **Fuberidazole** molecule. While a complete peak table is not publicly available, the following information can be inferred from the structure and general spectroscopic principles.

Table 2: Expected Infrared Absorption Bands for Fuberidazole

Wavenumber Range (cm ⁻¹)	Functional Group	Vibration Type
3400-3200	N-H (imidazole)	Stretching
3100-3000	C-H (aromatic, furan)	Stretching
1650-1500	C=C, C=N (aromatic, imidazole, furan)	Stretching
1300-1000	C-O-C (furan)	Stretching
900-675	C-H (aromatic, furan)	Out-of-plane bending

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like **Fuberidazole**, the KBr pellet method is a common technique for obtaining an IR spectrum.[1]

- Sample Preparation:
 - A small amount of **Fuberidazole** is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle.
 - The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- Analysis:



- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- A background spectrum of a blank KBr pellet is typically recorded first and subtracted from the sample spectrum.
- The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the **Fuberidazole** molecule. While specific experimental data from public sources is limited, general chemical shift regions for the different proton and carbon environments can be predicted.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shift Ranges for **Fuberidazole**

Proton Environment	Predicted Chemical Shift (δ, ppm)
N-H (imidazole)	12.0 - 14.0
Aromatic-H (benzimidazole)	7.0 - 8.0
Furan-H	6.5 - 7.8

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for **Fuberidazole**

Carbon Environment	Predicted Chemical Shift (δ, ppm)
C=N (imidazole)	140 - 150
Aromatic-C (benzimidazole)	110 - 145
Furan-C	110 - 145

Experimental Protocol: NMR Spectroscopy



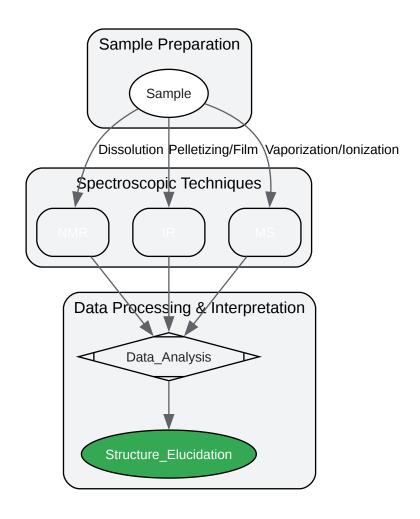
Detailed experimental parameters for obtaining NMR spectra of benzimidazole derivatives have been reported.[3]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[3]
- Sample Preparation: The **Fuberidazole** sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- Data Acquisition:
 - For ¹H NMR, typical parameters include a spectral width of around 4800 Hz.[3]
 - For ¹³C NMR, a spectral width of approximately 21 kHz is common, with broadband proton decoupling (e.g., WALTZ-16) applied.[3]
- Referencing: Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like **Fuberidazole**.





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Caption: General workflow for spectroscopic analysis.

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